

Methodologies for evaluating the oral bioavailability of VPC-13789 in mice.

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Compound of Interest

Compound Name: VPC-13789

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Methodologies for Evaluating the Oral Bioavailability of VPC-13789 in Mice

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed methodologies for evaluating the oral bioavailability of **VPC-13789**, a potent antiandrogen, in a murine model. The protocols outlined herein cover in vivo experimental procedures, sample analysis, and data interpretation. Additionally, this guide includes a schematic of the androgen receptor signaling pathway targeted by **VPC-13789** and a comprehensive experimental workflow to facilitate study design and execution.

Introduction

VPC-13789 is a promising therapeutic candidate for castration-resistant prostate cancer (CRPC) that functions by inhibiting the androgen receptor (AR) signaling pathway.^[1] As an orally administered drug, determining its oral bioavailability is a critical step in preclinical development. Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation unchanged. This parameter is crucial for dose selection and predicting therapeutic efficacy. The following protocols provide a framework for conducting a comprehensive evaluation of the oral bioavailability of **VPC-13789** in mice.

Data Presentation: Pharmacokinetic Parameters of VPC-13789 in Mice

Disclaimer: The following tables contain illustrative data for **VPC-13789** as specific pharmacokinetic parameters in mice are not publicly available. This data is intended to serve as a template for presenting experimental results.

Table 1: Plasma Pharmacokinetic Parameters of **VPC-13789** Following a Single Intravenous (IV) and Oral (PO) Administration in Mice.

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
C _{max} (ng/mL)	1500 ± 250	800 ± 150
T _{max} (h)	0.08	2.0
AUC _{0-t} (ng·h/mL)	3200 ± 400	4500 ± 600
AUC _{0-inf} (ng·h/mL)	3300 ± 420	4700 ± 650
t _{1/2} (h)	4.5 ± 0.8	5.2 ± 1.0
Cl (L/h/kg)	0.30 ± 0.05	-
V _d (L/kg)	1.9 ± 0.3	-
F (%)	-	14.2

Data are presented as mean ± standard deviation (n=5 mice per group). Abbreviations: C_{max}, maximum plasma concentration; T_{max}, time to reach maximum plasma concentration; AUC_{0-t}, area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC_{0-inf}, area under the plasma concentration-time curve from time 0 to infinity; t_{1/2}, terminal half-life; Cl, clearance; V_d, volume of distribution; F, oral bioavailability.

Table 2: Tissue Distribution of **VPC-13789** in Mice 2 Hours After a Single Oral Administration (10 mg/kg).

Tissue	Concentration (ng/g)
Liver	5500 ± 800
Kidney	3200 ± 450
Lung	1800 ± 300
Spleen	900 ± 150
Prostate	4500 ± 700
Brain	<10

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocols

Animals

Male C57BL/6 mice, 8-10 weeks old and weighing 20-25 g, are commonly used for pharmacokinetic studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. For oral administration studies, mice are typically fasted overnight prior to dosing.

Formulation Preparation

VPC-13789 should be formulated in a vehicle suitable for both intravenous and oral administration. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final concentration of the dosing solutions should be prepared based on the body weight of the animals and the desired dose level.

Administration of VPC-13789

- Intravenous (IV) Administration: A single dose of **VPC-13789** (e.g., 1 mg/kg) is administered via the tail vein. This route serves as the 100% bioavailability reference.
- Oral (PO) Administration: A single dose of **VPC-13789** (e.g., 10 mg/kg) is administered using oral gavage.

Blood Sample Collection

Blood samples (approximately 50-100 µL) are collected at predetermined time points post-administration. For IV administration, typical time points include 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, time points may include 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Blood is collected via retro-orbital bleeding or from the saphenous vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis by LC-MS/MS

The concentration of **VPC-13789** in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection. A standard curve with known concentrations of **VPC-13789** is used for quantification.

Pharmacokinetic Data Analysis

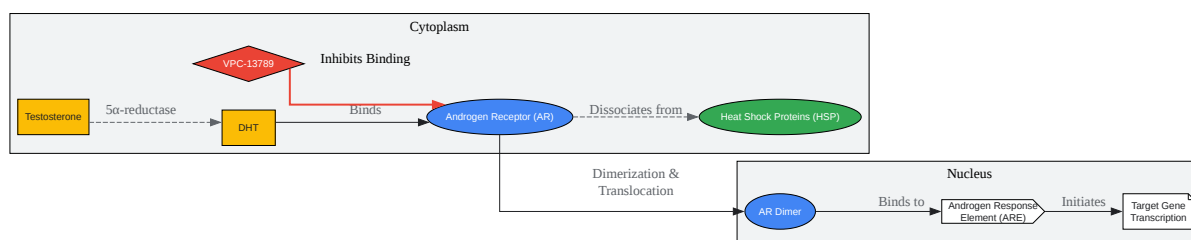
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin. Key parameters include C_{max}, T_{max}, AUC, half-life (t_{1/2}), clearance (Cl), and volume of distribution (V_d).

The absolute oral bioavailability (F) is calculated using the following formula:

$$F (\%) = (AUC_{oral} / AUC_{IV}) \times (Dose_{IV} / Dose_{oral}) \times 100$$

Mandatory Visualizations

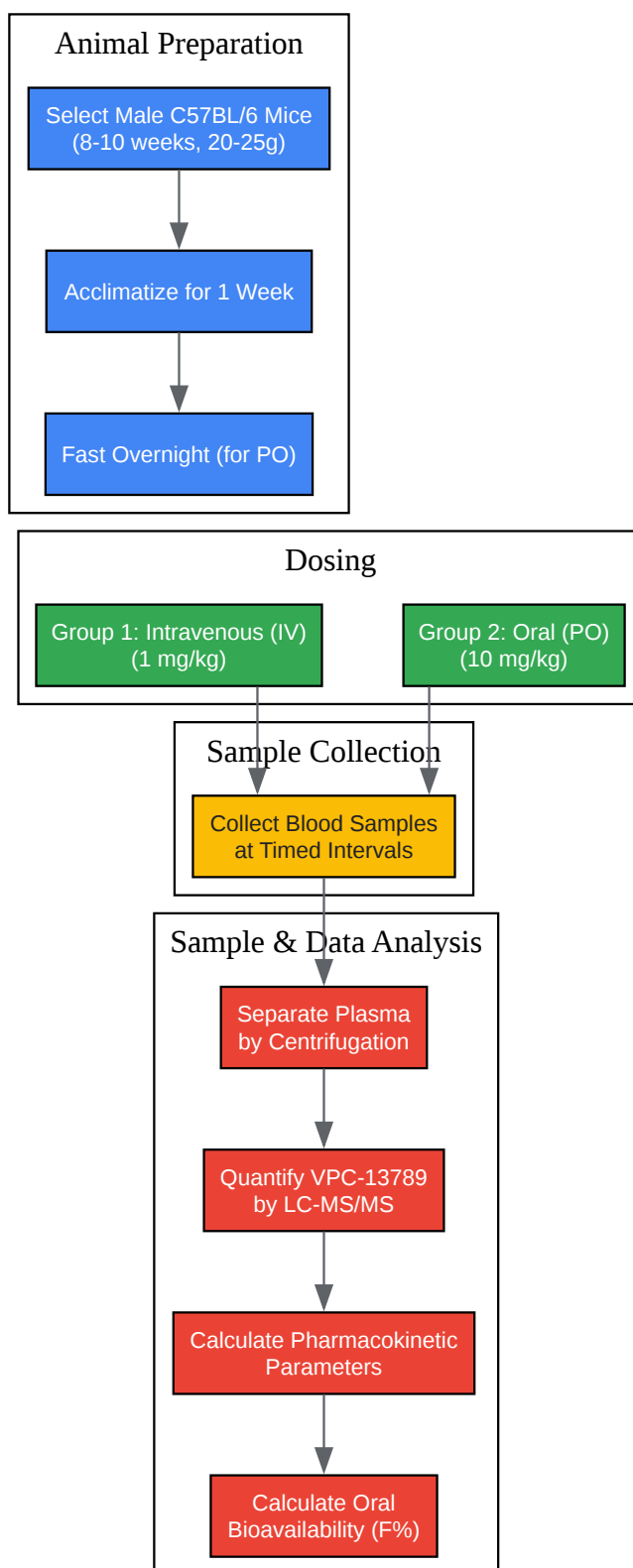
Androgen Receptor Signaling Pathway



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Caption: Androgen Receptor Signaling Pathway and the inhibitory action of **VPC-13789**.

Experimental Workflow for Oral Bioavailability Study



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Caption: Workflow for determining the oral bioavailability of **VPC-13789** in mice.

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References

- 1. medchemexpress.com [medchemexpress.com]
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